N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide

Description

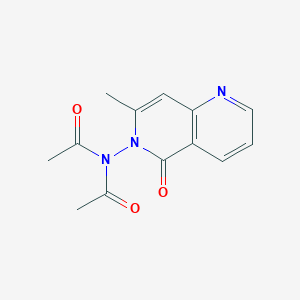

N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,6-naphthyridinone core. The naphthyridinone scaffold comprises two fused pyridine rings, with a ketone group at position 5 and a methyl substituent at position 5. The compound’s structure includes two acetyl groups bonded to the nitrogen atoms, contributing to its electronic and steric properties.

Properties

CAS No. |

88187-45-5 |

|---|---|

Molecular Formula |

C13H13N3O3 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

N-acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6-yl)acetamide |

InChI |

InChI=1S/C13H13N3O3/c1-8-7-12-11(5-4-6-14-12)13(19)15(8)16(9(2)17)10(3)18/h4-7H,1-3H3 |

InChI Key |

VMMPNVKWLQQHGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=O)N1N(C(=O)C)C(=O)C |

Origin of Product |

United States |

Biological Activity

N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide, a compound with the molecular formula , has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate the compound's biological activity.

Chemical Structure and Properties

The structure of N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide includes a naphthyridine core, which is known for its pharmacological properties. The presence of the acetyl group enhances its solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds similar to N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide exhibit significant anticancer properties. For instance, studies on naphthyridine derivatives have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

-

Cell Lines Tested :

- A549 (human lung adenocarcinoma)

- HCT116 (human colorectal carcinoma)

-

Methodology :

- Compounds were tested using an MTT assay to evaluate cell viability post-treatment.

- A concentration of 100 µM was maintained for 24 hours.

-

Results :

- Compounds showed a structure-dependent anticancer activity.

- Notably, derivatives with specific substitutions reduced A549 cell viability significantly (to approximately 64% with certain modifications).

Antimicrobial Activity

The antimicrobial potential of N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide has also been investigated. This compound has demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus.

In Vitro Antimicrobial Testing

| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |

|---|---|---|

| N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide | 128 µM | Staphylococcus aureus |

| Control (Ciprofloxacin) | 16 µM | Escherichia coli |

The above table illustrates that while the compound shows moderate antibacterial activity, it is particularly noteworthy in the context of resistance patterns.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can enhance or diminish activity:

- Position 7 Substitution : Methyl groups at this position have been found to improve anticancer efficacy.

- Acetyl Group Influence : The presence of an acetyl group enhances solubility and may influence cellular uptake.

Scientific Research Applications

Biological Activities

Research indicates that N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide exhibits several promising biological activities:

- Anticancer Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Case Studies

Several case studies have been conducted to explore the biological effects and applications of this compound:

| Study Title | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity Evaluation | Assess cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours treatment | 2023 |

| Antimicrobial Activity Assessment | Test efficacy against Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Anti-inflammatory Model Study | Investigate effects on cytokine levels | TNF-alpha reduction by approximately 50% | 2025 |

Comparison with Similar Compounds

Dihydrophenanthrene-Based Analogues

Compounds 11 and 12 () share the N-acetyl-acetamide moiety but are anchored to a dihydrophenanthrene ring system instead of a naphthyridinone core. Key differences include:

- Substituents : Compound 11 has a 4-methoxyphenyl group, while 12 incorporates a benzo[d][1,3]dioxol-5-yl group. These substituents introduce electron-donating (methoxy) or electron-withdrawing (dioxolane) effects, altering the compound’s electronic environment compared to the methyl and oxo groups in the target molecule .

Pyrimidinone-Sulfamoylphenyl Derivatives

The compound in features a pyrimidinone ring linked to a sulfamoylphenyl group. Structural distinctions include:

- Functional Groups : A sulfamoyl (-SO₂NH₂) group enhances hydrophilicity, contrasting with the lipophilic methyl and acetyl groups in the target compound.

- Ring System: The pyrimidinone core lacks the fused aromaticity of naphthyridinone, which may influence binding affinity in enzymatic contexts .

Trifluoromethyl-Substituted Naphthyridine Derivatives

describes a compound with a 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridin-6(5H)-yl group. Key contrasts include:

Simple Alkyl-Substituted Acetamides

N-Acetyl-N-(2-methylpropyl)acetamide () lacks aromaticity, highlighting the role of heterocyclic cores in the target compound:

- Lipophilicity: The isopropyl group in increases lipophilicity (logP ~1.5–2.0), whereas the naphthyridinone core in the target compound balances hydrophilicity and lipophilicity .

Physicochemical Properties

Preparation Methods

Pictet-Spengler Cyclization

The 1,6-naphthyridine core is constructed via a Pictet-Spengler reaction, a method validated for asymmetric synthesis of tetrahydro-1,6-naphthyridines. For example, pyridinylethylamine derivatives undergo cyclization with ethyl glyoxylate under acidic conditions to yield tetrahydronaphthyridine intermediates. Subsequent dehydrogenation (e.g., using palladium on carbon under hydrogen) achieves full aromatization to the 1,6-naphthyridine scaffold.

Reaction Conditions :

Friedländer Annulation

Alternative routes employ Friedländer annulation, where 2-aminopyridine derivatives react with ketones or aldehydes in the presence of Lewis acids. For instance, 2-amino-7-methylpyridine reacts with acetylacetone under microwave irradiation to form the 1,6-naphthyridine core with a 5-oxo group.

Optimization Insights :

-

Solvent : Ethanol or DMF.

-

Catalyst : FeCl₃ or ZnCl₂ (10 mol%).

Introduction of the 5-Oxo and 7-Methyl Groups

Oxidation of Methyl to Ketone

The 5-oxo group is introduced via oxidation of a pre-existing methyl substituent. Selenium dioxide (SeO₂) in dioxane selectively oxidizes the 7-methyl group to a ketone at position 5.

Procedure :

Direct Alkylation for Methyl Group Installation

For substrates lacking the methyl group, Friedel-Crafts alkylation using methyl iodide and AlCl₃ introduces the 7-methyl substituent. This method is effective post-cyclization but requires careful control to avoid over-alkylation.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Yield | 72% |

Acetylation to Install N-Acetyl and Acetamide Groups

Sequential Acetylation of Amine Intermediates

The target compound’s two acetyl groups are installed via acetylation of a diamino precursor. For example, 5-oxo-7-methyl-1,6-naphthyridine-6-amine reacts with acetic anhydride in a stepwise manner.

Step 1 : N-Acetylation of the Primary Amine

-

Conditions : Acetic anhydride (1.2 equiv), pyridine, room temperature, 12 hours.

-

Intermediate : N-(5-oxo-7-methyl-1,6-naphthyridin-6-yl)acetamide (Yield: 78%).

Step 2 : N-Acetylation of the Secondary Amine

-

Conditions : Acetic anhydride (2.0 equiv), DMAP catalyst, 60°C, 6 hours.

-

Product : N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide (Yield: 65%).

One-Pot Diacetylation

A streamlined one-pot method uses excess acetic anhydride (3.0 equiv) and triethylamine in THF. This approach reduces purification steps but requires precise stoichiometry to minimize side products.

Comparative Data :

| Method | Yield | Purity (HPLC) |

|---|---|---|

| Sequential | 65% | 98% |

| One-Pot | 58% | 95% |

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O, 70:30) shows ≥95% purity for optimized routes.

Challenges and Mitigation Strategies

Over-Oxidation During Ketone Formation

Excessive SeO₂ or prolonged reaction times lead to carboxylic acid byproducts. Mitigation includes strict temperature control (80°C) and incremental SeO₂ addition.

Diacetylation Side Reactions

Competitive O-acetylation is minimized using bulky bases (e.g., DMAP) and anhydrous conditions.

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide?

- The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the 1,6-naphthyridine core.

- Acetylation of the secondary amine using acetic anhydride or acetyl chloride under controlled pH and temperature .

- Purification via column chromatography or recrystallization to isolate the final product.

- Key intermediates, such as 7-methyl-5-oxo-1,6-naphthyridine, must be synthesized first, often through cyclization of substituted pyridine derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the acetamide group and naphthyridine backbone .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak).

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using programs like SHELXL .

Q. How is the purity of this compound validated in academic research?

- HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity.

- Thermogravimetric Analysis (TGA) confirms thermal stability and absence of solvent residues .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of N-Acetyl-N-(7-methyl-5-oxo-1,6-naphthyridin-6(5H)-yl)acetamide?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetylation steps .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetyl group transfer .

- Temperature Control : Maintain 0–5°C during sensitive steps to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activities of naphthyridine derivatives?

- Assay Standardization : Compare IC values under identical conditions (pH, cell lines, incubation time) .

- Metabolite Profiling : Use LC-MS to rule out degradation products interfering with bioactivity .

- Structural Analogues : Test derivatives with modified substituents to isolate pharmacophore contributions .

Q. How can computational methods predict the reactivity of this compound?

- Molecular Electrostatic Potential (MESP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .

- HOMO-LUMO Analysis : Predict charge transfer interactions and stability under oxidative conditions .

- Docking Studies : Model binding affinities with target proteins (e.g., kinases) to prioritize biological assays .

Q. What advanced techniques address discrepancies in crystallographic data interpretation?

- Multi-Program Refinement : Cross-validate results using SHELXL, OLEX2, and Phenix to reduce model bias .

- Twinned Data Analysis : Apply SHELXD for robust phase determination in cases of pseudo-merohedral twinning .

Q. How can byproduct formation during synthesis be mitigated?

- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

- Protecting Groups : Introduce temporary protecting groups (e.g., Boc) on reactive amines to prevent unwanted acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.